molecular formula C23H22N4O2 B2691520 N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1202974-23-9

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No. B2691520
CAS RN: 1202974-23-9
M. Wt: 386.455
InChI Key: KICHHZWLULKNOR-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, commonly known as IPEP, is a novel compound that has gained considerable attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. In

Scientific Research Applications

Synthesis and Inhibitory Potential

Indole-based compounds have been synthesized and evaluated for their potential as urease inhibitors. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides through a multistep synthesis process. These molecules demonstrated significant in vitro inhibitory potential against urease enzyme, suggesting their potential as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Antimicrobial and Antifungal Activities

Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives with potential antimicrobial and antifungal activities. These compounds were synthesized from α,β-unsaturated ketones and evaluated against various microorganisms, showing promising results (Hassan, 2013).

Antifungal Agents

Gomha and Abdel-Aziz (2012) prepared new thiazoline and thiophene derivatives linked to the indole moiety, demonstrating potent antifungal activities. The synthesis involved the reaction of an acrylamide derivative with phenacyl bromides, highlighting the versatility of indole-based compounds in developing antifungal agents (Gomha & Abdel-Aziz, 2012).

Enzyme Inhibition for Therapeutic Applications

Kilic et al. (2018) designed and synthesized carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring. These compounds were evaluated for their inhibitory potential on acetylcholinesterase and butyrylcholinesterase enzymes, showing selective and dual inhibitory activities. Such studies indicate the therapeutic potential of indole-based compounds in treating diseases related to enzyme dysfunction (Kilic et al., 2018).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16(27-22(28)12-11-20(26-27)17-7-3-2-4-8-17)23(29)24-14-13-18-15-25-21-10-6-5-9-19(18)21/h2-12,15-16,25H,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHHZWLULKNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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